

Application Note: Comprehensive NMR Spectroscopic Analysis of Zeylenol for Structural Elucidation

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Compound of Interest

Compound Name:	Zeylenol
Cat. No.:	B192704

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Abstract

This application note provides a comprehensive guide to the structural elucidation of **Zeylenol**, a polyoxygenated cyclohexene natural product, using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers in natural product chemistry, analytical sciences, and drug development, this document details the causality behind experimental choices and furnishes step-by-step protocols for sample preparation, data acquisition, and interpretation. We cover one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, culminating in a complete and unambiguous assignment of the **Zeylenol** structure.

Introduction

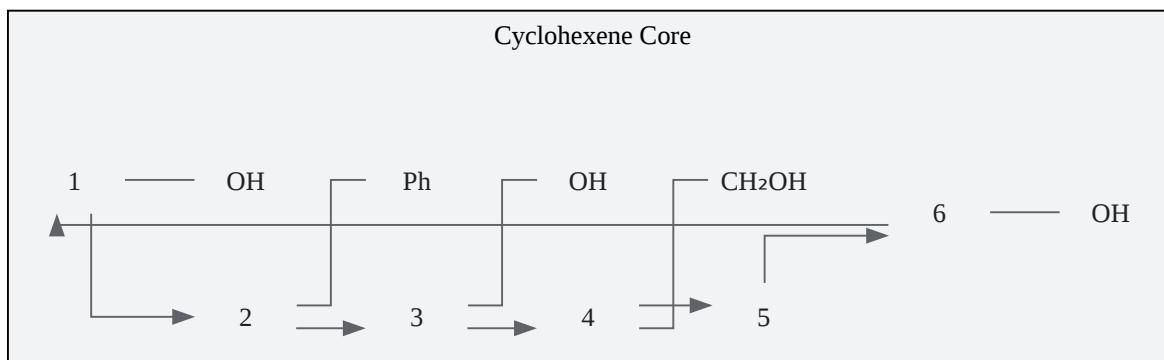
Zeylenol is a naturally occurring polyoxygenated cyclohexene first isolated from the plant *Uvaria zeylanica* (Annonaceae)^[1]. Compounds from the *Uvaria* genus are recognized as a rich source of novel natural products, with many exhibiting interesting biological activities^[2]. The precise and unambiguous determination of the complex three-dimensional structure of such molecules is fundamental to understanding their biological function and potential as therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution.^[3] It provides detailed

information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This guide outlines an integrated NMR workflow, demonstrating how a combination of 1D and 2D experiments can be systematically applied to solve the structure of **Zeylenol**.

Chemical Structure of Zeylenol

The structural analysis via NMR is predicated on a proposed molecular framework, which is then rigorously confirmed or refuted by the spectroscopic data. The established structure of **Zeylenol** (1) is presented below. The numbering convention used throughout this note is based on the initial report by Jolad et al. (1981)[1].



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Caption: Numbered chemical structure of **Zeylenol** (1).

Part I: Experimental Protocols

The reliability of NMR data is critically dependent on meticulous sample preparation and appropriate selection of acquisition parameters. The following protocols are designed to yield high-quality, high-resolution spectra suitable for detailed structural analysis.

Sample Preparation

The goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.

Protocol:

- Isolation: **Zeylenol** should be isolated and purified from its natural source, such as the roots of *Uvaria zeylanica*, using established chromatographic techniques to achieve >95% purity[1].
- Analyte Weighing: Accurately weigh 5-10 mg of purified **Zeylenol** directly into a clean, dry vial. The higher concentration is preferable for less sensitive experiments like ^{13}C and 2D NMR.
- Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl_3) is a common choice for moderately polar natural products like **Zeylenol**. Other options include DMSO-d₆ or Methanol-d₄ if solubility is an issue.
- Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. If an internal standard (e.g., Tetramethylsilane, TMS) is not already present in the solvent, add a small amount (0.05% v/v).
- Transfer: Gently vortex the vial to ensure complete dissolution. Once dissolved, transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.
- Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer to the NMR tube. This prevents magnetic field distortions and improves spectral quality.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths. The key is to ensure sufficient digital resolution and signal-to-noise ratio (S/N) for all experiments.

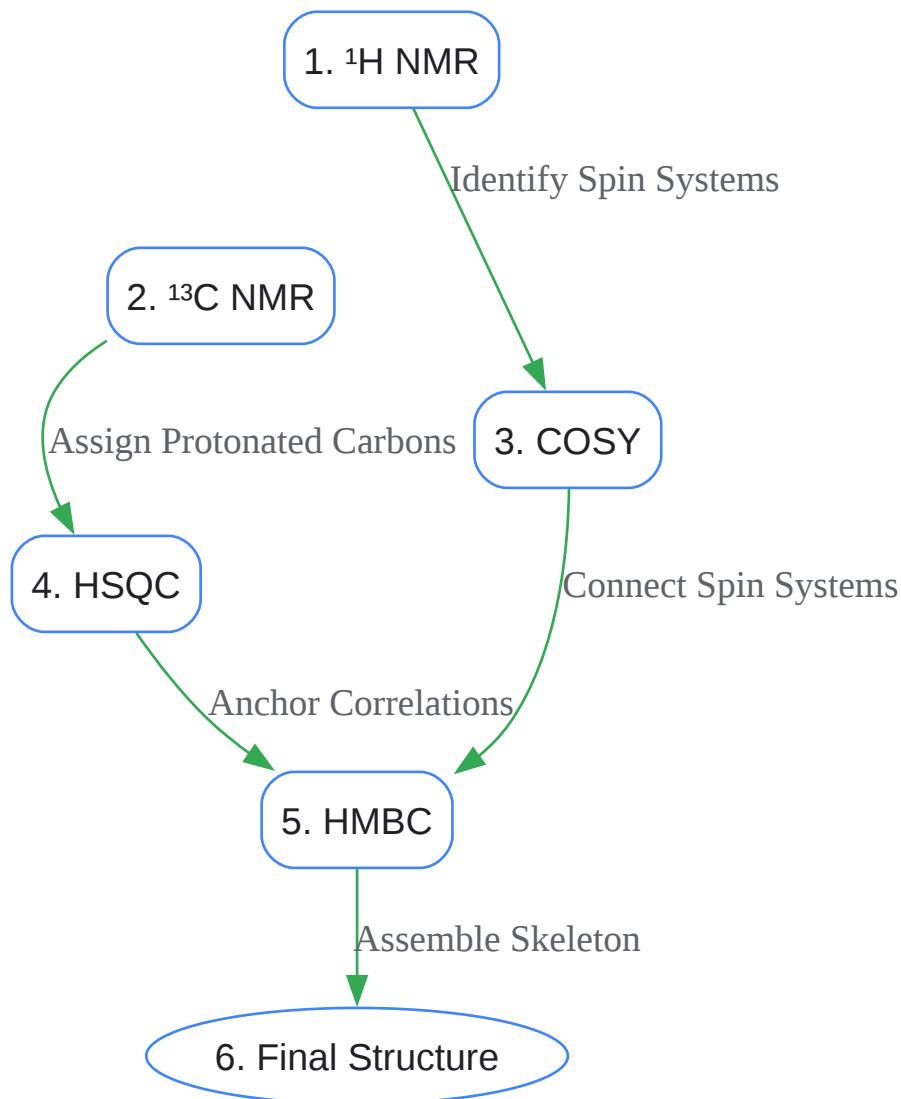
Experiment	Key Parameters	Rationale / Field-Proven Insight
¹ H NMR	<ul style="list-style-type: none">• Pulse Program: zg30• Scans (NS): 16-64• Relaxation Delay (D1): 2.0 s• Acquisition Time (AQ): ~4.0 s	<p>A 30° pulse angle is used to allow for a shorter relaxation delay without saturating the spins, balancing signal intensity and experiment time. A longer acquisition time ensures high digital resolution to resolve fine couplings.</p>
¹³ C{ ¹ H} NMR	<ul style="list-style-type: none">• Pulse Program: zgpg30• Scans (NS): 1024-4096• Relaxation Delay (D1): 2.0 s• Spectral Width: 0-220 ppm	<p>Due to the low natural abundance of ¹³C (~1.1%), a significantly higher number of scans is required.[4] Proton decoupling (pg) simplifies the spectrum to singlets for each unique carbon.</p>
¹ H- ¹ H COSY	<ul style="list-style-type: none">• Pulse Program: cosygpqf• Scans (NS): 2-8 per increment• Increments (F1): 256-512	<p>This experiment identifies protons that are scalar-coupled (typically through 2-3 bonds). Gradient-selected (gp) and phase-cycled (qf) sequences provide clean spectra with minimal artifacts.</p>
¹ H- ¹³ C HSQC	<ul style="list-style-type: none">• Pulse Program: hsqcedetgpsisp2.3• Scans (NS): 4-16 per increment• Increments (F1): 256	<p>The editing feature (edet) of this pulse sequence distinguishes CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), providing valuable information on carbon multiplicity. It maps protons to their directly attached carbons.</p>
¹ H- ¹³ C HMBC	<ul style="list-style-type: none">• Pulse Program: hmbcgpndqf• Scans (NS): 16-64 per	<p>This is the cornerstone experiment for assembling the</p>

increment • Long-Range
Coupling Delay (D6):
Optimized for 8 Hz

carbon skeleton. It detects correlations between protons and carbons over multiple bonds (^2JCH , ^3JCH). The delay is optimized for a typical long-range coupling constant of 8 Hz, but can be adjusted.

Part II: Data Analysis and Interpretation Workflow

The structural elucidation of **Zeylenol** is a stepwise process where information from each NMR experiment is layered to build a complete picture of the molecule.



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Caption: Logical workflow for NMR-based structure elucidation.

¹H NMR Analysis: The Foundation

The ¹H NMR spectrum provides the initial overview of the proton environment. For **Zeylenol**, key expected regions include:

- Aromatic Protons (δ 7.2-7.4 ppm): Signals corresponding to the phenyl group.
- Olefinic Proton (δ ~5.9 ppm): The proton on the C5-C6 double bond.
- Carbinol Protons (δ 3.5-4.5 ppm): Protons attached to carbons bearing hydroxyl groups (H-1, H-2, H-3, H-6, and the CH₂OH at C-4).
- Hydroxyl Protons: Broad signals that may vary in chemical shift depending on concentration and solvent.

Analysis of signal multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) allows for the identification of neighboring protons, forming the basis for defining spin systems.

¹³C NMR Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The edited HSQC experiment is then used to determine the multiplicity (CH₃, CH₂, CH, or quaternary C) of each carbon. For **Zeylenol**, expected signals include:

- Aromatic Carbons (δ 125-140 ppm): Six signals for the phenyl group.
- Olefinic Carbons (δ ~130 and ~135 ppm): C-5 and C-4.
- Oxygenated Carbons (δ 60-80 ppm): C-1, C-2, C-3, C-6, and the CH₂OH carbon.

2D NMR: Connecting the Pieces

While 1D spectra provide foundational data, 2D NMR is essential for unambiguously connecting the atoms.^[5]

- COSY (Correlation Spectroscopy): This experiment reveals ^1H - ^1H coupling networks. For **Zeylenol**, a key correlation would be observed between H-2 and H-3, and between H-5 and H-6, helping to establish the connectivity within the cyclohexene ring.
- HSQC (Heteronuclear Single Quantum Coherence): This spectrum acts as a map, directly correlating each proton signal to the carbon signal it is attached to. For example, the proton signal at \sim 4.3 ppm will show a cross-peak to the carbon signal at \sim 75 ppm, assigning both to the C-1 position.
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key HMBC correlations for **Zeylenol** would include:
 - The protons of the phenyl group correlating to C-2, confirming the attachment point.
 - The CH_2OH protons correlating to C-3, C-4, and C-5, locking in the position of this substituent.
 - H-1 correlating to C-2 and C-6, which helps to close the cyclohexene ring.

Part III: Expected Results & Data Summary

The following table summarizes the expected ^1H and ^{13}C NMR data for **Zeylenol**, based on literature values reported in CDCl_3 .^{[1][2]} This serves as a reference for researchers to validate their own findings.

Position	^{13}C (δ ppm)	^1H (δ ppm, mult., J in Hz)	Key HMBC Correlations (from H to C)
1	75.1	4.31 (d, 5.5)	C-2, C-6, C-1'
2	76.5	4.45 (dd, 5.5, 2.5)	C-1, C-3, C-1', C-2'
3	71.2	3.65 (d, 2.5)	C-2, C-4, C-5
4	135.5	-	-
5	129.8	5.92 (br d, 3.6)	C-3, C-4, C-6, C-7
6	70.3	4.15 (d, 3.6)	C-1, C-4, C-5, C-7
7 (CH_2OH)	64.1	3.80 (s)	C-3, C-4, C-5
1'	138.2	-	-
2', 6'	126.8	7.35-7.25 (m)	C-2, C-4'
3', 5'	128.4	7.35-7.25 (m)	C-1'
4'	127.8	7.35-7.25 (m)	C-2', C-6'

Conclusion

The structural elucidation of a complex natural product like **Zeylenol** is a systematic process that relies on the integration of multiple high-resolution NMR experiments. By following the protocols and interpretive workflow outlined in this application note—from ^1H and ^{13}C analysis to the detailed mapping of connectivities with COSY, HSQC, and HMBC—researchers can achieve an unambiguous and confident structural assignment. This multi-dimensional approach is not only essential for the characterization of novel compounds but also serves as a robust platform for quality control and further drug development studies.

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